1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves the reaction of a cyclic ketone indoxyl acceptor with a glycosyl trichloroacetimidate donor to produce an enol glycoside. This process is followed by the use of a 4,6-O-di-tert-butylsilylene-protected galactosyl donor to complete the synthesis . The reaction conditions typically require the presence of an acid catalyst to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and ultrasonication are commonly employed to ensure the efficient mixing of reactants and the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products
The major product formed from the hydrolysis of this compound is an indigoid dye, which is insoluble in water and provides a visual indication of β-galactosidase activity .
Scientific Research Applications
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione is extensively used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves its hydrolysis by β-galactosidase, which releases a sugar moiety and a free indoxyl. The free indoxyl then undergoes oxidation and dimerization to form an indigoid dye. This process provides a visual indication of β-galactosidase activity, making it a valuable tool in various diagnostic and research applications .
Comparison with Similar Compounds
Similar Compounds
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Another chromogenic substrate used for detecting β-galactosidase activity.
Salmon-gal (6-chloro-3-indolyl-β-D-galactopyranoside): Similar to 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione but produces a reddish-pink precipitate.
Uniqueness
This compound is unique in its ability to produce a colored precipitate upon enzymatic hydrolysis, which is highly sensitive and specific for detecting β-galactosidase activity. Its sensitivity and specificity make it a preferred choice for histochemical staining and diagnostic applications .
Properties
CAS No. |
77249-81-1 |
---|---|
Molecular Formula |
C12H19NO8 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H19NO8/c14-5-6-9(17)10(18)11(19)12(21-6)20-4-3-13-7(15)1-2-8(13)16/h6,9-12,14,17-19H,1-5H2/t6-,9+,10+,11-,12-/m1/s1 |
InChI Key |
LDAYZFHHTYMQDM-LTVFLDSHSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
N-ethylsuccinimide-beta-galactoside NES-GAL |
Origin of Product |
United States |
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